molecular formula C20H25NO3 B2355517 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide CAS No. 304890-77-5

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2355517
CAS No.: 304890-77-5
M. Wt: 327.424
InChI Key: QMBFWPDODKWLHP-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with tert-butyl and methyl groups, as well as a methoxyphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of 2-tert-butyl-5-methylphenol: This intermediate can be synthesized through the alkylation of 2-methylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The phenol group of 2-tert-butyl-5-methylphenol is then reacted with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-(2-tert-butyl-5-methylphenoxy)acetamide.

    N-Acylation: Finally, the acetamide is reacted with 3-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Continuous flow reactors: to enhance reaction efficiency and yield.

    Automated purification systems: to ensure high purity of the final product.

    Green chemistry principles: to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.

    Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide.

    Reduction: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine.

    Substitution: Formation of substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.

Uniqueness

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Structure-Activity Relationship (SAR)

The biological activity of compounds in the phenoxy acetamide class often correlates with their structural features. The presence of bulky groups, such as tert-butyl and methyl substituents, can enhance lipophilicity and influence the compound's interaction with biological targets. The methoxy group may also play a role in modulating the compound's pharmacokinetic properties, potentially affecting absorption and distribution in biological systems.

Potential Biological Activities

  • Antimicrobial Activity :
    • Similar phenoxy acetamides have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like levofloxacin .
    • The incorporation of specific functional groups in the structure may enhance antibacterial efficacy, potentially making 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide a candidate for further antimicrobial studies.
  • Anticancer Properties :
    • Compounds containing phenoxy groups have been evaluated for their anticancer potential. For example, derivatives with similar structural motifs have shown promising results against various cancer cell lines, including colon carcinoma and breast cancer .
    • The unique combination of substituents in this compound may contribute to selective cytotoxicity against cancer cells.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities of this compound:

CompoundActivityReference
2bAntibacterial against E. coli, S. aureus
24aAnticancer against colon carcinoma HCT-15
2cAntibiofilm activity superior to cefadroxil

Example Study Summary

In a study assessing the antibacterial potential of novel acetamide derivatives, several compounds were synthesized and tested for their activity against common bacterial strains. Compounds similar to our target exhibited significant antibacterial activity, suggesting that modifications to the phenoxy group can enhance efficacy .

Properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-14-9-10-17(20(2,3)4)18(11-14)24-13-19(22)21-15-7-6-8-16(12-15)23-5/h6-12H,13H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBFWPDODKWLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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